Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride

Description

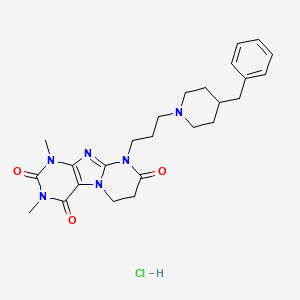

This compound is a pyrimido[2,1-f]purine trione derivative featuring a 6,7-dihydro core, 1,3-dimethyl substituents, and a 9-(3-(4-benzylpiperidinyl)propyl) side chain, with a hydrochloride salt (C₁₈H₂₆N₆O₃·HCl) . Synthesized via microwave-assisted cyclocondensation of 9-(chloroalkyl)-1,3-dimethyl-pyrimido[2,1-f]purine-2,4,8-triones with 4-(4-acetylphenyl)piperazine derivatives, it is purified by column chromatography and validated via HPLC, LC/MS, and NMR . Its in vitro antiproliferative activity against prostate (PC3) and colon (SW480, SW620) cancer cell lines is assessed via MTT assay, with IC₅₀ values indicating moderate cytotoxicity .

Properties

CAS No. |

148712-01-0 |

|---|---|

Molecular Formula |

C25H33ClN6O3 |

Molecular Weight |

501.0 g/mol |

IUPAC Name |

9-[3-(4-benzylpiperidin-1-yl)propyl]-1,3-dimethyl-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione;hydrochloride |

InChI |

InChI=1S/C25H32N6O3.ClH/c1-27-22-21(23(33)28(2)25(27)34)31-16-11-20(32)30(24(31)26-22)13-6-12-29-14-9-19(10-15-29)17-18-7-4-3-5-8-18;/h3-5,7-8,19H,6,9-17H2,1-2H3;1H |

InChI Key |

OYIYTJAGEOXQTR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3CCC(=O)N(C3=N2)CCCN4CCC(CC4)CC5=CC=CC=C5.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of pyrimido(2,1-f)purine-2,4,8-trione derivatives typically involves multi-step organic synthesis that includes:

- Construction of the fused purine-pyrimidine core (pyrimido[2,1-f]purine skeleton).

- Introduction of methyl groups at the 1 and 3 positions to form 1,3-dimethyl substitution.

- Attachment of the 9-position substituent, which in this case is a 3-(4-(phenylmethyl)-1-piperidinyl)propyl group.

- Formation of the monohydrochloride salt for stability and solubility.

This synthetic route requires precise control of reaction conditions to ensure regioselectivity and to maintain the integrity of the trione functionalities at positions 2, 4, and 8.

Core Ring Synthesis

The pyrimido[2,1-f]purine core is generally synthesized by condensation reactions involving purine and pyrimidine precursors. This can be achieved by:

- Cyclization of appropriately substituted purine derivatives with pyrimidine ring-forming agents.

- Use of lactam or imide intermediates to facilitate ring closure.

Salt Formation

The final compound is converted into its monohydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing its crystalline properties and water solubility for research applications.

Detailed Synthetic Route (Hypothetical Based on Class Analogues)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of pyrimido[2,1-f]purine core | Condensation of purine and pyrimidine precursors under reflux in polar solvents | Formation of fused bicyclic core |

| 2 | Methylation | Methyl iodide, base (e.g., K2CO3), DMF solvent, room temperature to mild heating | 1,3-dimethyl substitution on core |

| 3 | Alkylation at N9 | Alkyl halide with 3-(4-(phenylmethyl)-1-piperidinyl)propyl group, base, aprotic solvent | Introduction of 9-substituent |

| 4 | Salt formation | HCl in ethanol or ether | Formation of monohydrochloride salt |

Research Findings and Optimization Notes

- Literature on closely related purine-2,6-dione derivatives suggests that modifying the length of the alkyl linker and the nature of the arylpiperazine substituent influences biological activity, especially serotonin receptor affinity.

- The compound’s synthesis requires careful purification steps, such as recrystallization or chromatography, to isolate the desired regioisomer and remove side-products.

- Reaction yields and purity are optimized by controlling temperature, solvent polarity, and reaction time.

- The monohydrochloride salt form improves stability and handling for pharmacological assays.

Summary Table of Compound Characteristics and Preparation

| Parameter | Details |

|---|---|

| Chemical Name | Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride |

| CAS Number | 148712-01-0 |

| Molecular Formula | C25H33ClN6O3 |

| Molecular Weight | 501.0 g/mol |

| Core Structure | Fused pyrimido-purine trione |

| Key Substituents | 1,3-dimethyl; 9-(3-(4-(phenylmethyl)-1-piperidinyl)propyl) |

| Synthetic Strategy | Multi-step synthesis: core formation, methylation, alkylation, salt formation |

| Salt Form | Monohydrochloride for stability |

| Purification | Recrystallization and chromatography |

Chemical Reactions Analysis

Types of Reactions

Pyrimido(2,1-f)purine derivatives can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions such as pH, temperature, and solvent choice are crucial for the success of these transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine analogs.

Scientific Research Applications

Chemistry

In chemistry, pyrimido(2,1-f)purine derivatives are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules and are used in various organic synthesis methodologies.

Biology

Biologically, these compounds are investigated for their potential as enzyme inhibitors, receptor agonists, and antagonists. They may interact with nucleic acids and proteins, influencing various biological processes.

Medicine

In medicine, pyrimido(2,1-f)purine derivatives are explored for their therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders. Their ability to modulate specific molecular targets makes them promising candidates for drug development.

Industry

Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse chemical properties enable their application in various industrial processes.

Mechanism of Action

The mechanism of action of pyrimido(2,1-f)purine derivatives involves their interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact mechanism may vary depending on the specific compound and its intended application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations

(a) Pyrimido[2,1-f]purine Triones vs. Diones

- Target Compound: Contains a trione (three ketone groups) at positions 2,4,6.

(b) Substituent Modifications

The 3-(4-benzylpiperidinyl)propyl group in the target compound enhances lipophilicity and likely improves blood-brain barrier penetration compared to smaller alkyl chains (e.g., ethyl in Compound 26) . However, this modification may reduce solubility, necessitating the hydrochloride salt for improved bioavailability .

(a) Antiproliferative Activity

The target compound demonstrates IC₅₀ values of 10–50 μM against PC3 and SW480 cells, comparable to brominated derivatives (e.g., Compound 14 in : IC₅₀ = 8–30 μM) but less potent than 7-bromo analogues (e.g., Compound 14 in ) . Its mechanism may involve thymidine phosphorylase inhibition, as seen in structurally related hydantoin-purine hybrids .

(b) Anti-inflammatory Activity

Compared to 9-benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxy-7-(3-methyl-2-butenyl)pyrimido[1,2-f]purine-4,8(1H,9H)-dione (), the target compound lacks the 6-hydroxyl and prenyl groups critical for cyclooxygenase (COX) inhibition. This suggests divergent structure-activity relationships (SAR): anti-inflammatory activity in pyrimidopurinediones depends on hydroxylation and allyl substitutions, whereas antiproliferative effects require lipophilic side chains .

(c) CNS Activity

Pyrimido[2,1-f]purine derivatives with shorter alkyl chains (e.g., sodium butyrate in ) exhibit sedative effects via serotonin/dopamine receptor modulation. The target compound’s bulky 4-benzylpiperidinylpropyl group may limit CNS penetration, redirecting its utility toward oncology .

Biological Activity

Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride is a complex purine derivative with potential biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C25H33ClN6O

- SMILES : CN1C2=C(C(=O)N(C1=O)C)N3C=CC(=O)N(C3=N2)CC4=CC=CC=C4

- InChIKey : QIIZANKKDFAIFI-UHFFFAOYSA-N

Structural Information

| Property | Value |

|---|---|

| Molecular Weight | 433.02 g/mol |

| Predicted Collision Cross Section | 179.1 Ų (for [M+H]+) |

Antiproliferative Activity

Recent studies have indicated that purine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study synthesized several hydantoin and purine derivatives, including those structurally related to our compound. These derivatives were tested against cancer cell lines like SW480 and PC3, showing promising results in inhibiting cell proliferation12.

The mechanism through which pyrimido compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with cell growth and proliferation. For example, certain purine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation3.

Case Studies

- In Vitro Studies : A study on related purine derivatives demonstrated their ability to induce apoptosis in cancer cells while bypassing the typical cell cycle arrest mechanisms. This suggests that similar compounds may also exhibit such dual-action capabilities3.

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the purine ring in determining biological activity. For instance, modifications at the 6 and 7 positions of the purine structure have been linked to enhanced potency against specific cancer types3.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of this pyrimidopurinetrione derivative?

The compound’s synthesis typically involves microwave-assisted cyclocondensation of 9-(chloroalkyl)-substituted intermediates with amine derivatives (e.g., 4-(phenylmethyl)piperidine). Key steps include:

Q. How is the structural characterization of this compound performed?

A multi-modal analytical approach is essential:

- ¹H/¹³C NMR : Assign methyl groups (δ ~3.35–3.53 ppm for N1/N3-CH₃) and the piperidinylpropyl chain (δ ~4.26–4.52 ppm for CH₂N) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., exact mass 410.1456) and fragmentation patterns .

- IR spectroscopy : Identify carbonyl stretches (~1,701 cm⁻¹ for trione moieties) .

Q. What in vitro assays are suitable for preliminary cytotoxicity screening?

Use the MTT assay to evaluate antiproliferative activity against cancer cell lines (e.g., prostate/colon) and non-cancerous controls:

- Dose-response curves (0.1–100 µM) over 48–72 hours .

- IC₅₀ calculations to compare potency with reference drugs (e.g., naproxen for anti-inflammatory activity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

Key SAR insights include:

- Piperidinylpropyl chain : Modifying the substituent at the 4-position of piperidine (e.g., benzyl vs. phenylisoxazolyl) enhances adenosine receptor (A₁/A₂ₐ) antagonism and solubility .

- Methyl groups : Retaining 1,3-dimethyl groups preserves trione stability but may reduce MAO-B inhibitory activity .

- Prenylation : Adding a 3-methyl-2-butenyl group at position 7 improves anti-inflammatory efficacy (AAR rat model, ED₅₀ ~10 mg/kg) without gastric toxicity .

Q. What in vivo models are appropriate for evaluating anti-inflammatory activity?

- Adjuvant-induced arthritis (AAR) in rats : Administer 10–50 mg/kg/day orally for 14 days; measure paw edema reduction and compare to naproxen .

- Rat neutrophil COX inhibition : Validate mechanism via ex vivo cyclooxygenase (COX-2) activity assays .

- Toxicity profiling : Assess gastric ulceration and ocular toxicity (absent in prenylated derivatives) .

Q. How should contradictory data between in vitro and in vivo assays be resolved?

- Pharmacokinetic profiling : Measure bioavailability and tissue distribution (e.g., brain penetration for CNS targets) to explain efficacy gaps .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., hydroxylation of the piperidine ring) .

- Off-target screening : Test against related receptors (e.g., MAO-B, phosphodiesterases) to rule out confounding interactions .

Q. What computational strategies support molecular docking studies for adenosine receptor antagonism?

- Homology modeling : Build A₁/A₂ₐ receptor structures using templates (e.g., PDB 5N2R) .

- Docking simulations (AutoDock Vina) : Focus on hydrophobic interactions between the trione core and receptor pockets (ΔG ≤ -9 kcal/mol) .

- MD simulations : Validate binding stability (100 ns trajectories) and compare with caffeine derivatives .

Methodological Notes

- Synthesis optimization : Solvent-free fusion methods (170–212°C) reduce side reactions in trione formation .

- Data validation : Cross-reference NMR shifts with analogs (e.g., 8-benzyl-substituted pyrimidopurinediones) to confirm assignments .

- Biological assays : Include positive controls (e.g., theophylline for adenosine receptor studies) to calibrate response thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.